N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system attached to a carboxamide group, with a methoxyphenyl substituent at the nitrogen atom. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyaniline to form the corresponding Schiff base, which is then cyclized to form the benzofuran ring. The resulting benzofuran derivative is then subjected to amidation with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- N-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid
- N-(2-methoxyphenyl)-1-benzofuran-2-carboxylate
Comparison: this compound is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its carboxylic acid and carboxylate analogs, the carboxamide derivative exhibits enhanced stability and different reactivity patterns. The methoxyphenyl substituent also contributes to its distinct pharmacological profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-9-5-3-7-12(14)17-16(18)15-10-11-6-2-4-8-13(11)20-15/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABOSHNJXQEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.